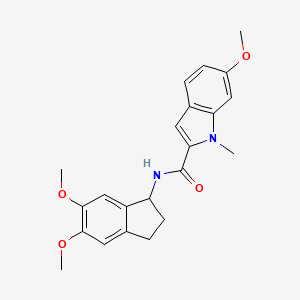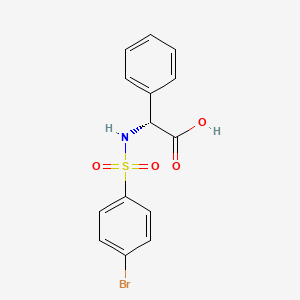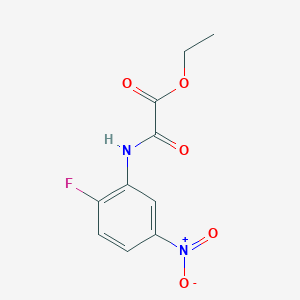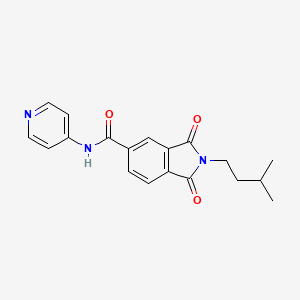![molecular formula C19H12Cl4N2O7S2 B11021541 2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B11021541.png)
2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes multiple functional groups such as chloro, sulfonyl, methoxy, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring.
Sulfonation: Introduction of the sulfonyl group.
Methoxylation: Introduction of the methoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and sulfonating agents for sulfonation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes.
Interacting with receptors: Binding to cellular receptors and modulating their activity.
Disrupting cellular processes: Interfering with key cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)-4-pyrimidinamine
Uniqueness
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C19H12Cl4N2O7S2 |
|---|---|
Molecular Weight |
586.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H12Cl4N2O7S2/c1-32-17-7-4-13(24(26)27)10-16(17)25(33(28,29)18-8-11(20)2-5-14(18)22)34(30,31)19-9-12(21)3-6-15(19)23/h2-10H,1H3 |
InChI Key |
ZYMUFUGCMPJJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11021459.png)


![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B11021469.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-1-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B11021473.png)

![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11021481.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B11021482.png)
![1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021487.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B11021494.png)

![Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11021498.png)
![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11021501.png)
![3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11021502.png)
